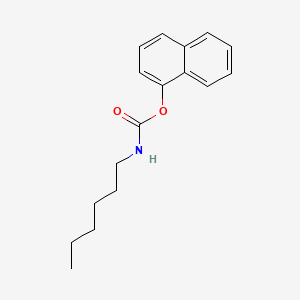
Carbamic acid, hexyl-, 1-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, hexyl-, 1-naphthalenyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid group esterified with a hexyl group and a 1-naphthalenyl group. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, hexyl-, 1-naphthalenyl ester typically involves the reaction of hexyl isocyanate with 1-naphthol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Hexyl isocyanate+1-Naphthol→Carbamic acid, hexyl-, 1-naphthalenyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents and catalysts is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, hexyl-, 1-naphthalenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of quinones and other oxidized derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and hexanol.
Oxidation: Quinones and other oxidized naphthalenyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, hexyl-, 1-naphthalenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, hexyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, 1-naphthalenyl-, 2-ethylhexyl ester
- Carbamic acid, 1-naphthalenyl-, 2-hydroxyethyl ester
Uniqueness
Carbamic acid, hexyl-, 1-naphthalenyl ester is unique due to its specific esterification with a hexyl group and a 1-naphthalenyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. Its reactivity and interaction with biological targets also differentiate it from other similar compounds.
Properties
CAS No. |
85966-62-7 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
naphthalen-1-yl N-hexylcarbamate |
InChI |
InChI=1S/C17H21NO2/c1-2-3-4-7-13-18-17(19)20-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3,(H,18,19) |
InChI Key |
TZDKPLFSBDGUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















